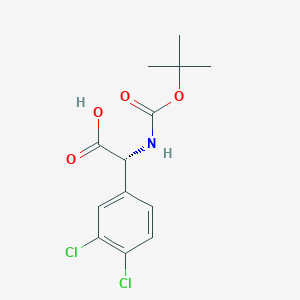
(R)-2-((tert-Butoxycarbonyl)amino)-2-(3,4-dichlorophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-((tert-Butoxycarbonyl)amino)-2-(3,4-dichlorophenyl)acetic acid is a chiral compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a dichlorophenyl moiety. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-2-(3,4-dichlorophenyl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the protection of the amino group with a Boc group, followed by the introduction of the dichlorophenyl moiety through a series of reactions such as halogenation and nucleophilic substitution. The reaction conditions often involve the use of organic solvents, catalysts, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-((tert-Butoxycarbonyl)amino)-2-(3,4-dichlorophenyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace the dichlorophenyl moiety with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, ®-2-((tert-Butoxycarbonyl)amino)-2-(3,4-dichlorophenyl)acetic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds, which are important in asymmetric synthesis and catalysis.
Biology
In biological research, this compound is used to study enzyme-substrate interactions, protein-ligand binding, and other biochemical processes. Its structural features allow it to interact with various biological targets, making it a useful tool in molecular biology and biochemistry.
Medicine
In medicine, ®-2-((tert-Butoxycarbonyl)amino)-2-(3,4-dichlorophenyl)acetic acid is investigated for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-2-(3,4-dichlorophenyl)acetic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in further chemical reactions. The dichlorophenyl moiety provides hydrophobic interactions, enhancing the compound’s binding affinity to certain proteins or enzymes. The overall mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- ®-3-((tert-Butoxycarbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid
- ®-2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid
- ®-2-((tert-Butoxycarbonyl)amino)-2-(3,5-dichlorophenyl)acetic acid
Uniqueness
Compared to similar compounds, ®-2-((tert-Butoxycarbonyl)amino)-2-(3,4-dichlorophenyl)acetic acid stands out due to its specific stereochemistry and the presence of both the Boc protecting group and the dichlorophenyl moiety. These features confer unique reactivity and binding properties, making it particularly useful in applications requiring precise molecular interactions and transformations.
Properties
Molecular Formula |
C13H15Cl2NO4 |
|---|---|
Molecular Weight |
320.16 g/mol |
IUPAC Name |
(2R)-2-(3,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C13H15Cl2NO4/c1-13(2,3)20-12(19)16-10(11(17)18)7-4-5-8(14)9(15)6-7/h4-6,10H,1-3H3,(H,16,19)(H,17,18)/t10-/m1/s1 |
InChI Key |
UMIXQOHZODWWEI-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC(=C(C=C1)Cl)Cl)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=C(C=C1)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


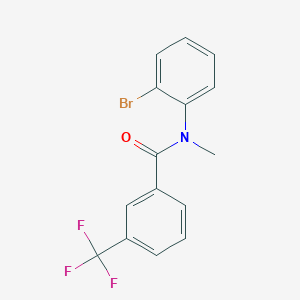
![tert-butyl N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B12282908.png)
![1-[1-[2-[Hydroxy(phenyl)methyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol](/img/structure/B12282926.png)
![(1R,2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B12282929.png)
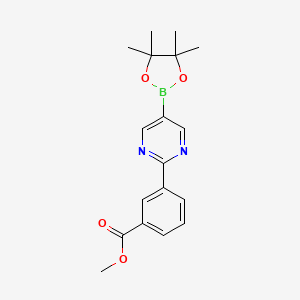
![Benzyl octahydro-6H-pyrido[3,4-b][1,4]thiazine-6-carboxylate 4,4-dioxide hydrochloride](/img/structure/B12282948.png)
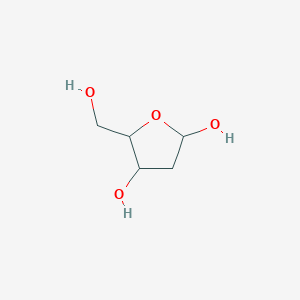



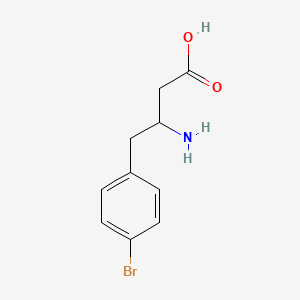
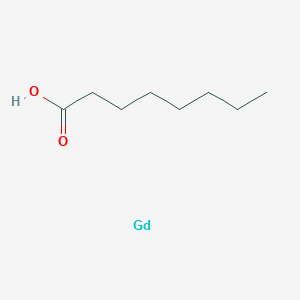
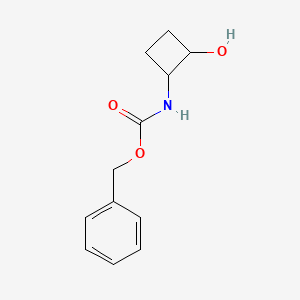
![4-((4-(1-Propyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl)amino)benzenesulfonamide](/img/structure/B12282976.png)
